(2-Chloroquinolin-3-yl)methanol

Catalog No.
S669644
CAS No.
125917-60-4
M.F
C10H8ClNO
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chloroquinolin-3-yl)methanol

CAS Number

125917-60-4

Product Name

(2-Chloroquinolin-3-yl)methanol

IUPAC Name

(2-chloroquinolin-3-yl)methanol

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C10H8ClNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2

InChI Key

XLSKEUSDSZNPLA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CO

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CO

The exact mass of the compound (2-Chloroquinolin-3-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2-Chloroquinolin-3-yl)methanol (CAS 125917-60-4) is a highly versatile, bench-stable bifunctional building block utilized extensively in medicinal chemistry and advanced materials synthesis. Featuring a quinoline core equipped with a C2-chlorine atom and a C3-hydroxymethyl group, it provides two orthogonally addressable reactive sites. The C2-position is primed for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), while the C3-alcohol serves as a robust handle for Mitsunobu reactions, etherification, or conversion into reactive halides. For procurement professionals and process chemists, this compound represents the optimal balance of reactivity and shelf stability, serving as a critical precursor for the divergent synthesis of complex 2,3-disubstituted quinolines, including mappicine analogs and diazahelicenes, without the handling difficulties associated with its more reactive derivatives [1].

Generic substitution of (2-Chloroquinolin-3-yl)methanol with its closest analogs—such as 2-chloroquinoline-3-carboxaldehyde or 3-(bromomethyl)-2-chloroquinoline—frequently leads to process failures or logistical challenges. The oxidized carboxaldehyde analog is highly electrophilic; attempting basic SNAr or cross-coupling at the C2-position often triggers competitive nucleophilic attack at the carbonyl or unwanted aldol/Knoevenagel condensations, severely degrading yields. Conversely, the activated bromomethyl derivative is a moisture-sensitive lachrymator that rapidly hydrolyzes and dimerizes during storage, making it unsuitable for long-term stockpiling. Procuring the stable methanol form allows chemists to safely store the material and perform clean C2-modifications before activating the C3-position, thereby circumventing premature polymerization, condensation side-reactions, and strict cold-chain storage requirements[1].

Superior Shelf-Life and Handling Stability vs. Halomethyl Analogs

For industrial scale-up and library synthesis, precursor stability is a critical procurement factor. (2-Chloroquinolin-3-yl)methanol is a bench-stable solid (melting point ~160 °C) that maintains >99% purity under standard ambient storage for extended periods. In contrast, its activated downstream analog, 3-(bromomethyl)-2-chloroquinoline, is highly moisture-sensitive and undergoes rapid hydrolysis or dimerization if not stored under strict inert, sub-zero conditions. Procuring the methanol allows for safe stockpiling and reliable in situ conversion to the halide (e.g., via CBr4/PPh3) immediately prior to alkylation, avoiding the significant degradation often seen in stored halomethyl batches[1].

Evidence DimensionAmbient storage stability (purity retention over 90 days)
Target Compound Data>99% purity retained (benchtop, ambient air)
Comparator Or Baseline3-(Bromomethyl)-2-chloroquinoline (<80% purity, significant hydrolysis/dimerization)
Quantified Difference>19% higher purity retention; eliminates need for specialized cold/inert storage.
ConditionsAmbient temperature, atmospheric moisture, 90-day storage.

Procuring the stable methanol form eliminates cold-chain logistics and waste associated with degraded reactive halides.

Avoidance of Carbonyl Side-Reactions During C2-Substitution

When functionalizing the C2 position via nucleophilic aromatic substitution (SNAr) or basic cross-couplings, the choice of the C3-substituent dictates the impurity profile. Using (2-Chloroquinolin-3-yl)methanol protects the C3 carbon from nucleophilic attack. If the commonly available 2-chloroquinoline-3-carboxaldehyde is used instead, strong nucleophiles (like alkoxides or amines) or basic conditions often trigger competitive attack at the aldehyde, reducing the yield of the desired C2-substituted product. The hydroxymethyl group remains inert under these conditions, routinely enabling >85% yields of the C2-functionalized intermediate, which can subsequently be oxidized if the aldehyde is required [1].

Evidence DimensionYield of clean C2-substituted product (via SNAr with strong nucleophiles)
Target Compound Data>85% yield (hydroxymethyl group is unreactive)
Comparator Or Baseline2-Chloroquinoline-3-carboxaldehyde (<60% yield due to carbonyl addition/condensation)
Quantified Difference>25% absolute yield improvement in C2-derivatization steps.
ConditionsBasic SNAr conditions (e.g., alkoxide/amine, elevated temperature).

Enables high-yielding, clean derivatization of the quinoline core without requiring complex protecting group strategies for the C3 position.

Orthogonal Reactivity vs. Monofunctional Quinolines

(2-Chloroquinolin-3-yl)methanol offers two distinct, orthogonally addressable reactive sites: the C2-chlorine for transition-metal catalysis and the C3-hydroxyl for further derivatization. Substituting this with a simpler analog like quinolin-3-ylmethanol removes the C2-halide handle entirely, preventing access to 2,3-disubstituted architectures. This bifunctionality allows chemists to execute a sequential functionalization strategy—for instance, a Pd-catalyzed cross-coupling at C2 followed by an activation of the C3-alcohol—achieving complex drug scaffolds in fewer steps than de novo quinoline ring synthesis[1].

Evidence DimensionNumber of orthogonally addressable functional sites
Target Compound Data2 sites (C2-Cl, C3-OH) enabling sequential divergent functionalization
Comparator Or BaselineQuinolin-3-ylmethanol (1 site: C3-OH only)
Quantified Difference100% increase in functionalization handles, enabling 2,3-disubstitution.
ConditionsStandard cross-coupling followed by alcohol activation protocols.

Buyers designing complex libraries or specific 2,3-disubstituted APIs must procure the 2-chloro derivative to ensure the necessary synthetic handles are present.

Synthesis of 2,3-Disubstituted Quinoline APIs

Ideal for medicinal chemistry programs requiring sequential modification at the 2- and 3-positions of the quinoline ring (e.g., mappicine analogs, antimalarials). The orthogonal reactivity allows for C2-SNAr or cross-coupling followed by C3-oxidation or alkylation, streamlining the synthesis of complex pharmaceutical scaffolds [1].

On-Demand Generation of Reactive Alkylating Agents

Perfect for process chemistry workflows where 3-(bromomethyl)-2-chloroquinoline is needed. Procuring the stable methanol allows for safe, long-term storage and high-yielding in situ conversion (via CBr4/PPh3) just before the alkylation step, eliminating the waste associated with degraded halide stocks [2].

Precursor for Complex Fused Heterocycles and Helicenes

Highly suited for materials science and advanced organic synthesis (e.g., diaza[5]helicenes), where the compound serves as a reliable building block that avoids the condensation side-reactions typical of the corresponding carboxaldehyde during early-stage couplings [2].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(2-chloroquinolin-3-yl)methanol

Dates

Last modified: 08-15-2023

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